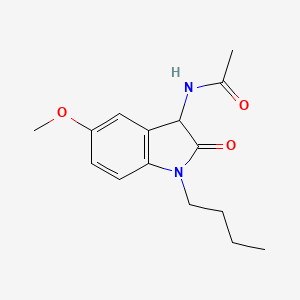![molecular formula C20H16ClF3N2O3 B15023459 N-[2-(4-chlorophenoxy)ethyl]-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B15023459.png)
N-[2-(4-chlorophenoxy)ethyl]-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-Chlorophenoxy)ethyl]-2-[3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl]acetamide is a synthetic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a chlorophenoxyethyl group and a trifluoroacetyl group attached to an indole nucleus. Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of new therapeutic agents.
Métodos De Preparación
The synthesis of N-[2-(4-Chlorophenoxy)ethyl]-2-[3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl]acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Condensation Reaction: The initial step involves the condensation of 1H-indole carbaldehyde with 2-chloroacetamide to form an intermediate compound.
Substitution Reaction: The intermediate compound undergoes a substitution reaction with 4-chlorophenoxyethyl bromide to introduce the chlorophenoxyethyl group.
Acylation Reaction: The final step involves the acylation of the indole nucleus with trifluoroacetic anhydride to introduce the trifluoroacetyl group.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Análisis De Reacciones Químicas
N-[2-(4-Chlorophenoxy)ethyl]-2-[3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxyethyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-[2-(4-Chlorophenoxy)ethyl]-2-[3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl]acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of new therapeutic agents due to its potential biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: It is used in studies to understand the mechanisms of action of indole derivatives and their interactions with biological targets.
Chemical Research: The compound serves as a model compound for studying the reactivity and stability of indole derivatives under various chemical conditions.
Mecanismo De Acción
The mechanism of action of N-[2-(4-Chlorophenoxy)ethyl]-2-[3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The indole nucleus is known to interact with various enzymes and receptors, modulating their activity. The trifluoroacetyl group may enhance the compound’s binding affinity and selectivity towards certain targets. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
N-[2-(4-Chlorophenoxy)ethyl]-2-[3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl]acetamide can be compared with other indole derivatives, such as:
N-[2-(4-Chlorophenoxy)ethyl]-2-[3-(hydroxyimino)methyl)-1H-indol-1-yl]acetamide: This compound has a hydroxyimino group instead of a trifluoroacetyl group, which may result in different biological activities and reactivity.
N-[2-(4-Chlorophenoxy)ethyl]-2-[3-(acetyl)-1H-indol-1-yl]acetamide: The presence of an acetyl group instead of a trifluoroacetyl group may affect the compound’s stability and interactions with biological targets.
The uniqueness of N-[2-(4-Chlorophenoxy)ethyl]-2-[3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl]acetamide lies in the combination of the chlorophenoxyethyl and trifluoroacetyl groups, which may confer distinct biological properties and reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C20H16ClF3N2O3 |
|---|---|
Peso molecular |
424.8 g/mol |
Nombre IUPAC |
N-[2-(4-chlorophenoxy)ethyl]-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide |
InChI |
InChI=1S/C20H16ClF3N2O3/c21-13-5-7-14(8-6-13)29-10-9-25-18(27)12-26-11-16(19(28)20(22,23)24)15-3-1-2-4-17(15)26/h1-8,11H,9-10,12H2,(H,25,27) |
Clave InChI |
UVHIFVDFPOXQEP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2CC(=O)NCCOC3=CC=C(C=C3)Cl)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-methoxyphenyl)-7-(3-methoxypropyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B15023391.png)
![1-{2-[4-(Diethylamino)phenyl]-3-(phenylsulfonyl)imidazolidin-1-yl}-2,2,2-trifluoroethanone](/img/structure/B15023394.png)
![2-(3,4-dimethylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B15023403.png)
![6-(4-Methoxyphenyl)-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B15023408.png)
![N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B15023409.png)
![2-Methoxy-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl acetate](/img/structure/B15023414.png)
![(4-Benzylpiperidin-1-yl){2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}methanone](/img/structure/B15023421.png)
![N-(4-bromo-2-methylphenyl)-3-methyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15023426.png)
![N-(4-ethylphenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15023437.png)
![3-methyl-6-{4-[(4-methylbenzyl)oxy]phenyl}-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15023442.png)
![8-phenyl-N-prop-2-enyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B15023450.png)
![ethyl 4,5-dimethyl-2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B15023456.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3-chloro-4-methoxybenzamide](/img/structure/B15023460.png)
